molecular formula C19H13ClN2O3 B5063615 (5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile

(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile

Cat. No.: B5063615
M. Wt: 352.8 g/mol
InChI Key: MCMOMTONVLQPEV-RIYZIHGNSA-N
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Description

(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyridine ring, and a nitrile group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(3-Chloro-2-methylphenyl)furan-2-YL]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3/c1-10-14(18(23)22-19(24)15(10)9-21)8-12-6-7-17(25-12)13-4-3-5-16(20)11(13)2/h3-8H,1-2H3,(H,22,23,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMOMTONVLQPEV-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=C(C(=O)NC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/3\C(=C(C(=O)NC3=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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